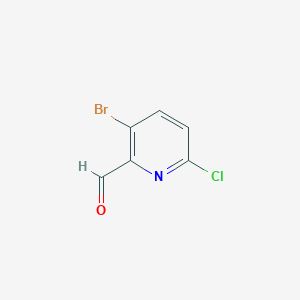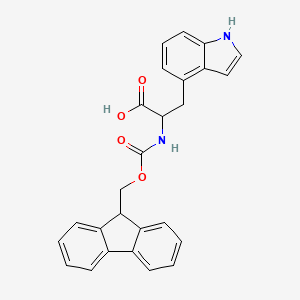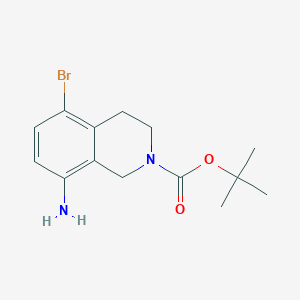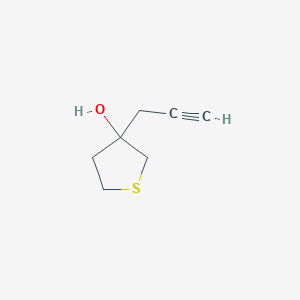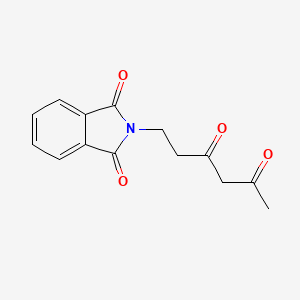
2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis Techniques
- New Synthesis Approaches : Schubert-Zsilavecz et al. (1991) described a novel synthesis method for 2H-isoindole-4,7-diones, including 2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione. This process involved generating azomethine ylides from α-amino acids and carbonyl compounds, which were then captured by quinones to form various isoindole diones (Schubert-Zsilavecz et al., 1991).
Molecular Structure Analysis
- NMR Spectroscopy Characterization : Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy to confirm the structure of a 2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione derivative. This detailed analysis highlighted the correlations between neighboring protons and adjacent carbons in the molecule (Dioukhane et al., 2021).
Chemical Reactions and Derivatives
- Reduction and Oxidation Reactions : Hou et al. (2007) explored the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles, leading to the formation of various tetrahydro-2H-isoindoles. This study provides insight into the reactivity and potential transformations of isoindole compounds (Hou et al., 2007).
Applications in Material Science
- Electronic and Electrochemical Properties : Karlsson et al. (2012) conducted a computational electrochemistry study on isoindole-4,7-diones, including the 2-(3,5-dioxohexyl) derivative, as potential organic cathode materials. This research highlights the relevance of these compounds in the development of batteries and electronic devices (Karlsson et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Liu et al. (2011) investigated the crystal structure of a 2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione analog. Such studies are crucial for understanding the physical properties and potential applications of these compounds in various fields (Liu et al., 2011).
Propiedades
IUPAC Name |
2-(3,5-dioxohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9(16)8-10(17)6-7-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALZWUSDFAJGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dioxohexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




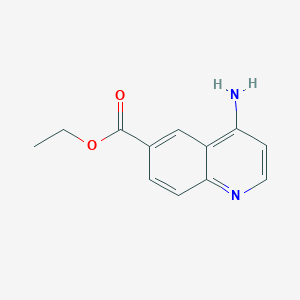
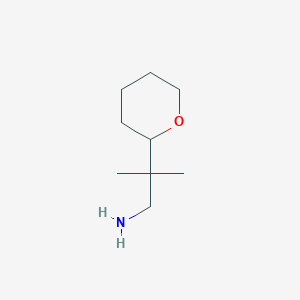
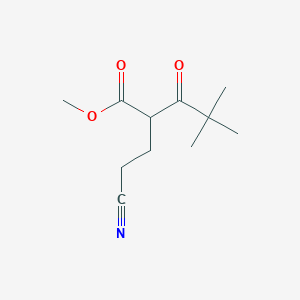

![2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid](/img/structure/B1445625.png)
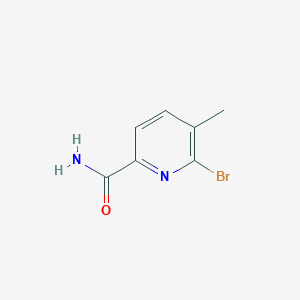

![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)
